3-(Thiazole-2-yl)-oxetan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

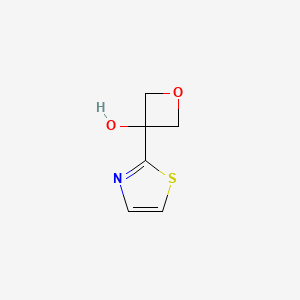

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that contains both a thiazole ring and an oxetane ring Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom Oxetane is a four-membered ring with three carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact target would depend on the specific structure and functional groups of the compound.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some thiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often abnormally active in many tumor cells . Others have been found to have antioxidant effects, potentially affecting pathways related to oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have been found to have good bioavailability and are metabolized by cytochrome P450 enzymes .

Result of Action

The result of the action of a thiazole derivative would depend on its specific mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway that is overactive in cancer cells, it could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of a thiazole derivative can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of a compound could be affected by the pH of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have demonstrated anticancer activity by elevating the p53 expression and cytochrome c levels .

Cellular Effects

Thiazole derivatives have been shown to have potent antioxidant effects by increasing enzymatic antioxidants, catalase (CAT) activity, and non-enzymatic antioxidants, GSH, and lowering Malondialdehyde (MDA) in hepatic and renal tissues .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The oxetane ring can then be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale production are often employed to improve yields and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazole-2-yl)-oxetan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazole-2-yl)-oxetan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

Oxetane Derivatives: Compounds like oxetane, oxetan-2-one, and oxetan-3-one share the oxetane ring structure.

Uniqueness

3-(Thiazole-2-yl)-oxetan-3-ol is unique due to the combination of both thiazole and oxetane rings in a single molecule

Biological Activity

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C6H6N2OS

- Molecular Weight : 158.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, likely through interference with cell wall synthesis or metabolic pathways.

- Antioxidant Properties : It may act as a free radical scavenger, thereby reducing oxidative stress in cells.

- Antitumor Activity : Initial research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.

Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation with an IC50 value ranging from 10 to 30 µM, depending on the cell line tested.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial effects of various thiazole derivatives, including this compound. The findings indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Properties

Another research project focused on evaluating the antioxidant properties of thiazole derivatives. The study found that compounds similar to this compound exhibited substantial free radical scavenging abilities, which could be beneficial for applications in neuroprotection and anti-aging therapies .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications at specific positions on the thiazole ring or oxetan moiety can enhance potency and selectivity. For instance:

- Substituents on Thiazole Ring : Electron-donating groups tend to increase antimicrobial activity.

- Hydroxyl Group Positioning : The position of the hydroxyl group on the oxetan ring can significantly affect both solubility and bioactivity.

Properties

CAS No. |

1272412-63-1 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-yl)oxetan-3-ol |

InChI |

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2 |

InChI Key |

DNJOGYIBYIJGCC-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(C2=NC=CS2)O |

Canonical SMILES |

C1C(C(O1)C2=NC=CS2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.